molecular formula C30H45N7O8 B14218311 L-Isoleucyl-L-valyl-L-threonyl-L-asparaginyl-L-tryptophan CAS No. 823233-07-4

L-Isoleucyl-L-valyl-L-threonyl-L-asparaginyl-L-tryptophan

Cat. No.: B14218311
CAS No.: 823233-07-4
M. Wt: 631.7 g/mol
InChI Key: NTRCTAKWCZUNBG-IYHIGGSWSA-N
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Description

L-Isoleucyl-L-valyl-L-threonyl-L-asparaginyl-L-tryptophan is a peptide compound composed of five amino acids: L-isoleucine, L-valine, L-threonine, L-asparagine, and L-tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-valyl-L-threonyl-L-asparaginyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-tryptophan, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-asparagine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-threonine, L-valine, and L-isoleucine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-valyl-L-threonyl-L-asparaginyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Enzymes like proteases or chemical reagents like carbodiimides.

Major Products

    Oxidation: Kynurenine from tryptophan oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Isoleucyl-L-valyl-L-threonyl-L-asparaginyl-L-tryptophan has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-valyl-L-threonyl-L-asparaginyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.

Properties

CAS No.

823233-07-4

Molecular Formula

C30H45N7O8

Molecular Weight

631.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C30H45N7O8/c1-6-15(4)23(32)27(41)36-24(14(2)3)28(42)37-25(16(5)38)29(43)34-20(12-22(31)39)26(40)35-21(30(44)45)11-17-13-33-19-10-8-7-9-18(17)19/h7-10,13-16,20-21,23-25,33,38H,6,11-12,32H2,1-5H3,(H2,31,39)(H,34,43)(H,35,40)(H,36,41)(H,37,42)(H,44,45)/t15-,16+,20-,21-,23-,24-,25-/m0/s1

InChI Key

NTRCTAKWCZUNBG-IYHIGGSWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Origin of Product

United States

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